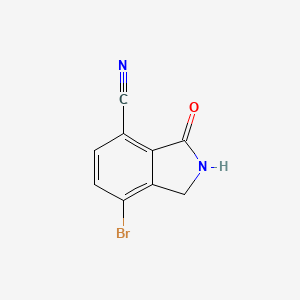

7-Bromo-3-oxoisoindoline-4-carbonitrile

Description

Significance within Contemporary Organic Synthesis

Substituted isoindolinones are recognized as "privileged scaffolds" in medicinal chemistry due to their ability to interact with a wide range of biological targets. The specific substitution pattern of 7-Bromo-3-oxoisoindoline-4-carbonitrile, featuring both an electron-withdrawing nitrile group and a synthetically versatile bromine atom, enhances its potential utility. The bromine atom can participate in various cross-coupling reactions, such as Suzuki, Heck, and Buchwald-Hartwig couplings, allowing for the introduction of diverse molecular fragments. The nitrile group can be hydrolyzed to a carboxylic acid, reduced to an amine, or converted to other functional groups, further expanding its synthetic possibilities.

The development of efficient synthetic methods for constructing the isoindolinone core has been a major focus in organic chemistry. Modern catalytic methods, often employing transition metals, have enabled the synthesis of a wide array of substituted isoindolinones under mild and efficient conditions. These advancements underscore the importance of compounds like this compound as potential intermediates in the creation of novel chemical entities.

Role as a Precursor in Complex Molecule Synthesis

While specific examples detailing the use of this compound as a precursor are not readily found in prominent literature, its structure is indicative of its potential role in the synthesis of more elaborate molecules. For instance, similar bromo-substituted heterocyclic compounds serve as key intermediates in the synthesis of active pharmaceutical ingredients (APIs). The strategic placement of the bromo and cyano groups allows for sequential and regioselective modifications, which is a crucial aspect in the multi-step synthesis of complex drug candidates.

The isoindolinone core itself is a component of various therapeutic agents, and the ability to functionalize this core at specific positions is highly valuable. A compound like this compound could theoretically be a starting point for the synthesis of novel kinase inhibitors, receptor modulators, or other biologically active molecules.

Historical Context of Isoindoline Chemistry Relevant to this compound

The chemistry of isoindoles and their derivatives, including isoindolinones, dates back over a century. researchgate.net The isoindolinone structure, a fusion of a γ-lactam ring with a benzene (B151609) ring, has long been recognized for its presence in natural products and its interesting chemical properties.

Historically, the synthesis of isoindolinones often involved multi-step procedures with harsh reaction conditions. However, the past few decades have seen a surge in the development of more sophisticated and efficient synthetic methodologies. These include transition-metal-catalyzed C-H activation, carbonylation, and cross-coupling reactions, which have revolutionized the accessibility of diverse isoindolinone derivatives. The ongoing evolution of these synthetic tools provides the framework for the potential synthesis and future application of specifically substituted compounds like this compound.

While detailed research findings on this compound are limited, its chemical structure firmly places it within a class of compounds of high interest to the scientific community. Future research may yet uncover its specific applications and contributions to the field of organic synthesis.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

7-bromo-3-oxo-1,2-dihydroisoindole-4-carbonitrile | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H5BrN2O/c10-7-2-1-5(3-11)8-6(7)4-12-9(8)13/h1-2H,4H2,(H,12,13) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MESWGGOFRUNGLK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2=C(C=CC(=C2C(=O)N1)C#N)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H5BrN2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID201212139 | |

| Record name | 7-Bromo-2,3-dihydro-3-oxo-1H-isoindole-4-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201212139 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

237.05 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1370467-88-1 | |

| Record name | 7-Bromo-2,3-dihydro-3-oxo-1H-isoindole-4-carbonitrile | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1370467-88-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 7-Bromo-2,3-dihydro-3-oxo-1H-isoindole-4-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201212139 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 7 Bromo 3 Oxoisoindoline 4 Carbonitrile

Established Synthetic Pathways for the Isoindolinone Core

The fundamental structure of 7-Bromo-3-oxoisoindoline-4-carbonitrile is the isoindolinone core. Several classical methods are employed for its synthesis.

Condensation Reactions in Isoindolinone Synthesis

Condensation reactions are a cornerstone of isoindolinone synthesis. One common approach involves the reaction of an o-phthalaldehyde (B127526) with a primary amine, which undergoes cyclocondensation to form the isoindolinone ring. rsc.org For the synthesis of the target molecule, this would conceptually involve a starting material such as a substituted 2-formylbenzoic acid derivative that already contains the bromo and cyano groups, which would then be reacted with ammonia (B1221849) or an ammonia equivalent. Another approach is the reaction of phthalic anhydride (B1165640) with amines. bohrium.commdpi.com

A plausible reaction pathway could start from 2-cyanobenzaldehydes which can undergo tandem reactions to form the isoindolinone skeleton. rsc.org The reaction of 2-formylbenzoates with α-amido sulfones can also lead to 3-substituted isoindolinones through a cascade aza-Henry/cyclization reaction. nih.gov

Lactamization Approaches for Oxoisoindoline Formation

Lactamization, the intramolecular cyclization of an amino acid derivative, is a direct method for forming the lactam ring of the isoindolinone core. This typically involves the cyclization of an ortho-substituted benzoic acid derivative. For instance, a 2-(aminomethyl)benzoic acid derivative can be cyclized to form the isoindolinone. In the context of this compound, a hypothetical precursor would be 2-(aminomethyl)-3-bromo-6-cyanobenzoic acid, which would undergo intramolecular amide bond formation.

Strategies for lactamization can be promoted by various reagents. For example, a metal-free tandem cyclization can be initiated from ester-functionalized aziridines. organic-chemistry.org Furthermore, domino Strecker-lactamization reactions catalyzed by Lewis acids provide another route to isoindolinones. acs.org

Phthalimide Reduction Routes

The reduction of phthalimides presents another established route to the isoindolinone core. Phthalimides, which are isoindoline-1,3-diones, can be selectively reduced to form 3-hydroxyisoindolinones (hydroxylactams), which can then be further reduced to the corresponding isoindolinone. nih.gov Reagents such as sodium borohydride (B1222165) are often used for the initial reduction to the hydroxylactam. nih.gov The subsequent deoxygenation to the isoindolinone can be achieved through various methods. Electrochemical reduction of cyclic imides also offers a controllable method to produce hydroxylactams and lactams. organic-chemistry.org

For the specific target compound, a potential precursor would be 7-Bromo-4-cyano-phthalimide. This precursor would first be synthesized and then subjected to a controlled reduction to yield this compound.

| Method | Starting Materials | Key Transformation | Example Reagents/Conditions |

| Condensation | o-Phthalaldehydes and amines | Cyclocondensation | Electrochemical conditions |

| Lactamization | 2-(Aminomethyl)benzoic acids | Intramolecular amidation | Lewis acid catalysis |

| Phthalimide Reduction | Phthalimides | Selective reduction | Sodium borohydride, electrochemical reduction |

Advanced Synthetic Strategies for Halogenated and Nitrile-Substituted Isoindolinones

The synthesis of highly substituted isoindolinones, such as this compound, often requires more sophisticated synthetic strategies that allow for the precise introduction of functional groups.

Metal-Catalyzed Cyclization Reactions

Transition metal catalysis has become a powerful tool for the synthesis of complex molecules, including substituted isoindolinones. researchgate.net Palladium- and ruthenium-catalyzed reactions are particularly prevalent. For example, a ruthenium-catalyzed cyclization of N-substituted benzamides with allylic alcohols can yield 3-substituted isoindolinones. rsc.org Palladium-catalyzed C-H carbonylation of benzylamines also provides a route to the isoindolinone scaffold. organic-chemistry.org

Nickel-catalyzed cyclization of N-benzoyl aminals is another effective method for preparing a variety of isoindolinones with substitutions on the benzoyl fragment. nih.govacs.org These metal-catalyzed approaches could be adapted for the synthesis of this compound by using appropriately substituted starting materials. For instance, a suitably brominated and cyanated N-substituted benzamide (B126) could be a substrate for a metal-catalyzed cyclization.

| Catalyst System | Reactants | Product Type |

| Ruthenium catalyst with AgSbF6 and Cu(OAc)2·H2O | N-Substituted aromatic amides and allylic alcohols | 3-Substituted isoindolinones |

| Palladium catalyst | Free primary benzylamines | Benzolactams (isoindolinones) |

| Nickel(0) catalyst with a Lewis acid | N-Benzoyl aminals | Substituted isoindolinones |

Multicomponent Reaction (MCR) Strategies for Isoindoline-4-carbonitrile (B1453231) Derivatives

Multicomponent reactions (MCRs) are highly efficient processes where three or more reactants combine in a single synthetic operation to form a product that contains substantial portions of all the reactants. nih.gov The Ugi reaction is a well-known MCR that has been utilized to synthesize isoindolinone derivatives. nih.govnih.govmdpi.com This reaction typically involves an aldehyde, an amine, a carboxylic acid, and an isocyanide.

For the synthesis of isoindoline-4-carbonitrile derivatives, an MCR approach could involve a 2-formylbenzonitrile as one of the components. The Ugi reaction, for example, could be designed with a substituted 2-formylbenzonitrile to directly incorporate the cyano group at the 4-position of the isoindolinone ring. Subsequent bromination at the 7-position would then yield the final target molecule. The advantage of MCRs lies in their ability to rapidly generate molecular diversity and complexity from simple starting materials. nih.gov

Stereoselective Synthesis of Isoindolinone Scaffolds

The synthesis of isoindolinone scaffolds, the core structure of this compound, can be achieved through various methods, with stereoselectivity being a key consideration for creating specific spatial arrangements of atoms. While the target molecule itself is not chiral, the principles of stereoselective synthesis are crucial for the development of related compounds with biological activity.

One notable method for achieving stereoselectivity is through electrophilic cyclization. nih.gov For instance, substituted isoindolin-1-ones can be prepared with good to excellent yields under mild conditions by reacting o-(1-alkynyl)benzamides with reagents like iodine monochloride (ICl), iodine (I₂), and N-bromosuccinimide (NBS). nih.gov This methodology allows for the control of stereochemistry and can be applied to various alkynyl amides and functional groups. nih.gov

Another approach involves asymmetric intramolecular aza-Michael reactions. The enantioselective synthesis of 3-substituted isoindolinones can be achieved using chiral phase-transfer catalysts. researchgate.net This method has been shown to produce high conversions and enantiomeric excesses, demonstrating the potential for precise stereochemical control. researchgate.net Furthermore, palladium-catalyzed tandem Heck and aza-Michael reactions of ortho-halogenated benzamides are a common route to isoindolinones, although achieving stereoselectivity through this pathway can be challenging. researchgate.net

The development of spiro isoindolinone derivatives has also been a focus of research, employing intramolecular formal [4+2] cycloadditions. nii.ac.jp This strategy involves the in-situ generation of N-acyliminium ions, which then react with α,β-unsaturated carbonyl compounds to form spiro ring systems with high diastereoselectivity. nii.ac.jp

The following table summarizes various catalysts and reagents used in the stereoselective synthesis of isoindolinone derivatives, highlighting the versatility of these methods.

| Reaction Type | Catalyst/Reagent | Key Features | Reference |

| Electrophilic Cyclization | ICl, I₂, NBS | Mild conditions, good to excellent yields | nih.gov |

| Asymmetric aza-Michael | Chiral Phase-Transfer Catalysts | High conversion and enantiomeric excess | researchgate.net |

| Formal [4+2] Cycloaddition | Organic Acids | Formation of spiro rings with high diastereoselectivity | nii.ac.jp |

Introduction of Specific Functionalities within this compound

The synthesis of the target compound requires the specific placement of a bromine atom at the 7-position and a nitrile group at the 4-position of the isoindolinone core. This necessitates the use of regioselective chemical transformations.

Regioselective Bromination Techniques

Regioselective bromination is a critical step in the synthesis of this compound. The directing effects of the substituents on the aromatic ring of the isoindolinone scaffold play a significant role in determining the position of bromination.

In related heterocyclic systems, such as 1,4-benzodiazepinones, regioselective halogenation can be achieved through C-H activation. nih.gov Direct halogenation with N-bromosuccinimide (NBS) can lead to bromination on the central aromatic ring. nih.gov The use of a palladium catalyst can direct the halogenation to a specific ortho position on a phenyl side chain. nih.gov For indole (B1671886) derivatives, treatment with bromine in acetic acid has been shown to result in regioselective dibromination. nih.gov

A practical synthesis of 7-bromo-4-chloro-1H-indazol-3-amine, an intermediate for the drug Lenacapavir, utilizes a regioselective bromination of 2,6-dichlorobenzonitrile (B3417380) as a key step. chemrxiv.org This highlights the feasibility of achieving regiocontrol in the bromination of substituted aromatic systems.

The choice of brominating agent and reaction conditions is crucial for achieving the desired regioselectivity. The following table outlines different brominating agents and their applications in the synthesis of related compounds.

| Brominating Agent | Substrate Type | Key Features | Reference |

| N-Bromosuccinimide (NBS) | 1,4-Benzodiazepinones | Direct halogenation on the central aromatic ring | nih.gov |

| Bromine in Acetic Acid | Methyl indole-3-carboxylate | Regioselective dibromination | nih.gov |

| Not Specified | 2,6-dichlorobenzonitrile | Regioselective bromination to form a key intermediate | chemrxiv.org |

Cyanation Strategies for Aromatic Nitriles

The introduction of the nitrile group at the 4-position of the isoindolinone ring requires a cyanation reaction. Aromatic nitriles are important intermediates in the synthesis of pharmaceuticals and fine chemicals. numberanalytics.com

Traditional methods for synthesizing aromatic nitriles include the Sandmeyer reaction, which involves the diazotization of an aromatic amine followed by reaction with copper(I) cyanide. numberanalytics.com Modern approaches often utilize transition metal-catalyzed reactions, with palladium, nickel, and copper catalysts facilitating the cyanation of aryl halides. numberanalytics.com These methods offer milder reaction conditions, higher yields, and broader substrate scope. numberanalytics.com

Recent advancements have focused on direct C-H cyanation reactions. A gallium-catalyzed direct cyanation of aromatic C-H bonds with cyanogen (B1215507) bromide has been developed as a practical method for preparing aromatic nitriles. rsc.org This approach is applicable to various aromatic compounds, including those with electron-donating groups. rsc.org

Furthermore, metal-free methods for the preparation of aromatic nitriles from electron-rich aromatics have been reported. organic-chemistry.org One such method involves treatment with phosphorus oxychloride (POCl₃) and dimethylformamide (DMF), followed by molecular iodine in aqueous ammonia. organic-chemistry.org The direct replacement of a nitro group with a cyano group using potassium cyanide in the presence of a phase-transfer catalyst has also been demonstrated for highly activated nitroaromatics. tandfonline.com

The table below presents a summary of different cyanation strategies applicable to the synthesis of aromatic nitriles.

| Cyanation Method | Reagents/Catalysts | Substrate Type | Key Features | Reference |

| Sandmeyer Reaction | Copper(I) cyanide | Aryl diazonium salts | Well-established method | numberanalytics.com |

| Transition Metal-Catalyzed | Palladium, Nickel, Copper catalysts | Aryl halides | Milder conditions, higher yields | numberanalytics.com |

| Gallium-Catalyzed C-H Cyanation | Gallium catalyst, Cyanogen bromide | Aromatic C-H bonds | Direct functionalization | rsc.org |

| Metal-Free Cyanation | POCl₃, DMF, I₂ | Electron-rich aromatics | Avoids use of toxic metal cyanides | organic-chemistry.org |

| Nucleophilic Aromatic Substitution | Potassium cyanide, Phase-transfer catalyst | Highly activated nitroaromatics | Direct replacement of nitro group | tandfonline.com |

Reactivity and Reaction Mechanisms of 7 Bromo 3 Oxoisoindoline 4 Carbonitrile

Transformations Involving the Bromo Substituent

The bromine atom attached to the isoindolinone core is a key handle for introducing molecular complexity. Its reactivity is typical of an aryl bromide and is exploited in several palladium-catalyzed cross-coupling reactions and other transformations.

Palladium-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon bonds, and the bromo substituent at the 7-position of the isoindolinone ring is well-suited for such transformations.

Suzuki-Miyaura Coupling: This reaction is a versatile method for forming biaryl structures by coupling an organohalide with an organoboron compound, typically a boronic acid, in the presence of a palladium catalyst and a base. For 7-Bromo-3-oxoisoindoline-4-carbonitrile, a Suzuki-Miyaura reaction would involve its reaction with an aryl or heteroaryl boronic acid to yield the corresponding 7-aryl or 7-heteroaryl-3-oxoisoindoline-4-carbonitrile. The general mechanism involves the oxidative addition of the aryl bromide to a Pd(0) species, followed by transmetalation with the boronic acid and subsequent reductive elimination to afford the coupled product and regenerate the catalyst. A variety of palladium catalysts, ligands, and bases can be employed to optimize the reaction conditions.

| Reactant 2 | Catalyst | Ligand | Base | Solvent | Product |

| Arylboronic Acid | Pd(OAc)₂ or Pd(PPh₃)₄ | PPh₃, SPhos, or XPhos | K₂CO₃, Cs₂CO₃, or K₃PO₄ | Toluene/H₂O or Dioxane/H₂O | 7-Aryl-3-oxoisoindoline-4-carbonitrile |

| Heteroarylboronic Acid | Pd(OAc)₂ or Pd(PPh₃)₄ | PPh₃, SPhos, or XPhos | K₂CO₃, Cs₂CO₃, or K₃PO₄ | Toluene/H₂O or Dioxane/H₂O | 7-Heteroaryl-3-oxoisoindoline-4-carbonitrile |

Heck Reaction: The Heck reaction couples aryl halides with alkenes to form substituted alkenes. In the case of this compound, it can be reacted with various alkenes in the presence of a palladium catalyst and a base to introduce a vinyl group at the 7-position. glpbio.comlibretexts.org The reaction typically proceeds via a syn-addition of the aryl-palladium species to the alkene, followed by a syn-elimination of a palladium hydride species. glpbio.com

| Reactant 2 | Catalyst | Base | Solvent | Product |

| Alkene (e.g., Styrene, Acrylate) | Pd(OAc)₂ or Pd(PPh₃)₄ | Et₃N or K₂CO₃ | DMF or Acetonitrile | 7-Vinyl-3-oxoisoindoline-4-carbonitrile derivative |

Sonogashira Coupling: This reaction involves the coupling of an aryl halide with a terminal alkyne, catalyzed by palladium and a copper(I) co-catalyst, in the presence of a base. masterorganicchemistry.commasterorganicchemistry.com This provides a direct route to 7-alkynyl-3-oxoisoindoline-4-carbonitrile derivatives, which are valuable intermediates for further transformations. The catalytic cycle involves the formation of a copper acetylide, which then undergoes transmetalation to the palladium center, followed by reductive elimination. masterorganicchemistry.com

| Reactant 2 | Catalyst | Co-catalyst | Base | Solvent | Product |

| Terminal Alkyne | Pd(PPh₃)₂Cl₂ | CuI | Et₃N or Piperidine | THF or DMF | 7-Alkynyl-3-oxoisoindoline-4-carbonitrile |

While aryl halides are generally unreactive towards nucleophilic attack under standard conditions, nucleophilic aromatic substitution (SNAr) can occur if the aromatic ring is sufficiently activated by electron-withdrawing groups. The presence of the carbonitrile and the carbonyl group of the isoindolinone ring system enhances the electrophilicity of the aromatic ring, potentially allowing for the displacement of the bromide by strong nucleophiles under forcing conditions. The reaction proceeds through an addition-elimination mechanism involving a Meisenheimer complex intermediate.

| Nucleophile | Base | Solvent | Conditions | Product |

| Amines (e.g., Piperidine, Morpholine) | K₂CO₃ or Cs₂CO₃ | DMSO or NMP | High Temperature | 7-Amino-3-oxoisoindoline-4-carbonitrile derivative |

| Alkoxides (e.g., NaOMe, NaOEt) | NaH | THF or DMF | High Temperature | 7-Alkoxy-3-oxoisoindoline-4-carbonitrile derivative |

The bromo substituent can be removed through reductive debromination, replacing it with a hydrogen atom. This can be achieved using various reducing agents, often in the presence of a transition metal catalyst. A common method involves catalytic hydrogenation, where the compound is treated with hydrogen gas in the presence of a palladium catalyst, such as palladium on carbon (Pd/C), and a base to neutralize the HBr formed.

| Reducing Agent | Catalyst | Base | Solvent | Product |

| H₂ | Pd/C | Et₃N or NaOAc | Ethanol or Methanol | 3-Oxoisoindoline-4-carbonitrile |

| HCOOH | Pd/C | Et₃N | DMF | 3-Oxoisoindoline-4-carbonitrile |

Reactions at the Carbonitrile Moiety

The carbonitrile group is a versatile functional group that can undergo a variety of transformations, including reduction and nucleophilic additions.

The nitrile group can be selectively reduced to either an aldehyde or a primary amine, depending on the reducing agent and reaction conditions.

Reduction to Aldehydes: A partial reduction of the nitrile to an aldehyde can be achieved using a hydride reagent that delivers a single hydride to the nitrile, such as diisobutylaluminium hydride (DIBAL-H). The reaction is typically carried out at low temperatures to prevent over-reduction to the amine. The intermediate imine is hydrolyzed upon aqueous workup to yield the aldehyde. libretexts.org

| Reducing Agent | Solvent | Temperature | Workup | Product |

| DIBAL-H | Toluene or THF | -78 °C | Aqueous Acid | 7-Bromo-3-oxo-isoindoline-4-carbaldehyde |

Reduction to Amines: Complete reduction of the nitrile group to a primary amine can be accomplished using strong reducing agents like lithium aluminum hydride (LiAlH₄) or through catalytic hydrogenation. libretexts.org These methods provide a route to 7-bromo-4-(aminomethyl)isoindolin-1-one.

| Method | Reagents | Solvent | Product |

| Hydride Reduction | 1. LiAlH₄ 2. H₂O | THF or Diethyl Ether | 7-Bromo-4-(aminomethyl)isoindolin-1-one |

| Catalytic Hydrogenation | H₂, Raney Ni or PtO₂ | Ethanol or Methanol | 7-Bromo-4-(aminomethyl)isoindolin-1-one |

The electrophilic carbon atom of the nitrile group is susceptible to attack by nucleophiles, such as Grignard reagents or organolithium compounds. This reaction leads to the formation of an imine intermediate, which upon acidic hydrolysis, yields a ketone. This provides a method for the synthesis of 4-acyl-7-bromoisoindolin-1-ones.

| Nucleophile | Solvent | Workup | Product |

| Grignard Reagent (RMgX) | Diethyl Ether or THF | Aqueous Acid (e.g., H₃O⁺) | 4-Acyl-7-bromoisoindolin-1-one |

| Organolithium Reagent (RLi) | Diethyl Ether or THF | Aqueous Acid (e.g., H₃O⁺) | 4-Acyl-7-bromoisoindolin-1-one |

Hydrolysis and Other Derivatizations of the Carbonitrile

The carbonitrile group at the 4-position of the isoindolinone core is a versatile functional handle that can be transformed into a variety of other functionalities. The electron-withdrawing nature of the bromine atom and the oxoisoindoline ring system influences the reactivity of this nitrile group.

Hydrolysis of the carbonitrile moiety in this compound can be achieved under either acidic or basic conditions to yield the corresponding carboxylic acid or carboxamide. libretexts.orglibretexts.orgchemistrysteps.comorganicchemistrytutor.com The reaction proceeds through nucleophilic attack of water or hydroxide (B78521) on the electrophilic carbon of the nitrile. libretexts.orglibretexts.orgchemistrysteps.comorganicchemistrytutor.com Under acidic conditions, the nitrile nitrogen is first protonated, enhancing the electrophilicity of the carbon atom for attack by a weak nucleophile like water. libretexts.orgorganicchemistrytutor.com In basic hydrolysis, the strongly nucleophilic hydroxide ion attacks the nitrile carbon directly. libretexts.org In both cases, an amide intermediate is formed, which can be isolated under controlled conditions or further hydrolyzed to the carboxylic acid upon extended reaction times or with vigorous heating. organicchemistrytutor.com

Beyond hydrolysis, the carbonitrile group can undergo other transformations. Reduction of the nitrile, for instance, using powerful reducing agents like lithium aluminum hydride, would be expected to yield the corresponding primary amine, 7-bromo-4-(aminomethyl)isoindolin-3-one. This transformation provides a route to introduce a flexible aminomethyl substituent.

Reactivity of the Oxoisoindoline Heterocycle

The oxoisoindoline ring system itself possesses multiple sites of reactivity, including the carbonyl group, the C(sp³)–H bonds of the five-membered ring, and the aromatic core.

Reactions at the Carbonyl Group

The carbonyl group of the lactam in this compound is susceptible to nucleophilic attack. libretexts.org Reduction of this carbonyl group can be achieved using various reducing agents. For instance, strong hydride reagents could potentially reduce the carbonyl to a methylene (B1212753) group, affording the corresponding 7-bromo-4-cyanoisoindoline. Milder reducing agents might lead to the formation of the corresponding hemiaminal or aminal derivatives.

Nucleophilic addition to the carbonyl carbon can also be a key reaction. libretexts.org Organometallic reagents, such as Grignard or organolithium reagents, could add to the carbonyl, leading to the formation of tertiary alcohols after workup. However, the presence of the acidic N-H proton in the unsubstituted isoindolinone would need to be considered, as it would likely be deprotonated by such strong bases, requiring the use of excess reagent or a protection strategy for the nitrogen atom.

C(sp³)–H Functionalization of the Isoindolinone Ring

The methylene C(sp³)–H bonds adjacent to the nitrogen atom in the isoindolinone ring are potential sites for functionalization. While direct C–H activation of such bonds can be challenging, transition metal-catalyzed methods have emerged as powerful tools for this purpose. chemrxiv.orgnih.gov For isoindolinone systems, palladium-catalyzed C(sp³)–H arylation has been reported, although the electronic and steric effects of the substituents on the aromatic ring can significantly influence the feasibility and outcome of such reactions. chemrxiv.org The presence of the electron-withdrawing bromo and cyano groups in this compound might impact the reactivity of the C(sp³)–H bonds, potentially requiring specific catalytic systems to achieve efficient functionalization. Radical-mediated C(sp³)-H functionalization represents another potential avenue for derivatization at this position. nih.gov

Aromatic Substitution Patterns on the Bromo-Isoindolinone Core

The bromine atom at the 7-position of the isoindolinone core serves as a valuable handle for a variety of palladium-catalyzed cross-coupling reactions, enabling the introduction of a wide range of substituents onto the aromatic ring.

Suzuki-Miyaura Coupling: This reaction allows for the formation of a carbon-carbon bond by coupling the aryl bromide with a boronic acid or ester in the presence of a palladium catalyst and a base. nih.gov This methodology could be employed to synthesize a diverse library of 7-aryl-3-oxoisoindoline-4-carbonitrile derivatives. The choice of palladium catalyst, ligand, base, and solvent is crucial for achieving high yields and preventing side reactions. nih.gov

Buchwald-Hartwig Amination: This powerful method facilitates the formation of carbon-nitrogen bonds by coupling the aryl bromide with a primary or secondary amine, catalyzed by a palladium complex. researchgate.netlibretexts.orgwikipedia.org This reaction would provide access to a variety of 7-amino-3-oxoisoindoline-4-carbonitriles, which could be further functionalized. The selection of the appropriate phosphine (B1218219) ligand is critical for the success of this transformation. wikipedia.org

Below is a representative table of potential cross-coupling reactions on the bromo-isoindolinone core, based on general literature precedents for similar substrates.

| Coupling Partner | Reaction Type | Potential Product | Catalyst System (Example) |

| Phenylboronic acid | Suzuki-Miyaura | 7-Phenyl-3-oxoisoindoline-4-carbonitrile | Pd(PPh₃)₄ / Na₂CO₃ |

| Aniline | Buchwald-Hartwig | 7-(Phenylamino)-3-oxoisoindoline-4-carbonitrile | Pd₂(dba)₃ / BINAP / NaOtBu |

| Methyl acrylate | Heck | Methyl 3-(4-cyano-3-oxoisoindolin-7-yl)acrylate | Pd(OAc)₂ / P(o-tol)₃ / Et₃N |

Mechanistic Elucidation of Reaction Pathways for this compound

Understanding the mechanisms of the reactions involving this compound is crucial for optimizing reaction conditions and predicting the formation of products.

Investigation of Catalytic Cycles

The palladium-catalyzed cross-coupling reactions mentioned above proceed through well-defined catalytic cycles.

In the Suzuki-Miyaura coupling , the catalytic cycle typically begins with the oxidative addition of the aryl bromide to a Pd(0) complex to form a Pd(II) species. This is followed by transmetalation, where the organic group from the boronic acid derivative is transferred to the palladium center, and finally, reductive elimination to yield the coupled product and regenerate the Pd(0) catalyst. nih.gov The base plays a crucial role in activating the boronic acid for transmetalation. nih.gov

The Buchwald-Hartwig amination catalytic cycle also starts with the oxidative addition of the aryl bromide to a Pd(0) complex. researchgate.netlibretexts.orgwikipedia.orgnih.gov The resulting Pd(II) complex then coordinates to the amine. Deprotonation of the coordinated amine by a base generates a palladium-amido complex. The final step is reductive elimination, which forms the C-N bond of the product and regenerates the active Pd(0) catalyst. researchgate.netlibretexts.orgwikipedia.orgnih.gov The nature of the phosphine ligand significantly influences the rates of oxidative addition and reductive elimination. nih.gov

A simplified representation of the catalytic cycle for the Buchwald-Hartwig amination is presented below:

Where Ar-X represents this compound, R₂NH is the amine, and L is the phosphine ligand.

Further detailed experimental and computational studies would be necessary to fully elucidate the specific mechanistic nuances for reactions involving this compound, taking into account the electronic effects of its particular substitution pattern.

Identification of Reaction Intermediates

There is no specific information available in the scientific literature regarding the identification of reaction intermediates for this compound.

Kinetic and Thermodynamic Aspects of Transformations

There is no specific information available in the scientific literature regarding the kinetic and thermodynamic aspects of transformations for this compound.

Derivatization and Structural Modification of 7 Bromo 3 Oxoisoindoline 4 Carbonitrile

Synthesis of Substituted Isoindolinone Analogues via 7-Bromo-3-oxoisoindoline-4-carbonitrile

The strategic positioning of the bromo and carbonitrile groups on the isoindolinone core allows for a diverse range of chemical transformations, enabling the synthesis of a vast library of analogues. These modifications are pivotal in tuning the pharmacological properties of the resulting molecules.

Modifications at the Bromo Position through Coupling Reactions

The bromine atom at the 7-position of the isoindolinone ring is a prime site for derivatization, primarily through palladium-catalyzed cross-coupling reactions. These reactions are instrumental in introducing a variety of substituents, which can significantly influence the biological activity of the final compounds.

One of the most frequently employed transformations is the Suzuki-Miyaura coupling . This reaction allows for the formation of a carbon-carbon bond between the isoindolinone core and a wide array of boronic acids or their esters. For instance, in the synthesis of potent PARP inhibitors, this compound has been coupled with (4-((tert-butoxycarbonyl)piperazin-1-yl)phenyl)boronic acid. This reaction, typically catalyzed by a palladium complex such as Pd(dppf)Cl2 and a base like sodium carbonate, yields the corresponding 7-aryl-substituted isoindolinone.

Another key coupling reaction is the Buchwald-Hartwig amination , which facilitates the formation of carbon-nitrogen bonds. This method is crucial for introducing various amine-containing moieties that can act as key pharmacophoric elements. While specific examples starting directly from this compound are not extensively documented in publicly available literature, the general applicability of this reaction to aryl bromides suggests its potential for creating a diverse set of 7-amino-substituted isoindolinone derivatives.

The Sonogashira coupling provides a pathway to introduce alkyne functionalities, further expanding the chemical space accessible from this scaffold. This reaction involves the coupling of the bromo-substituted isoindolinone with a terminal alkyne in the presence of a palladium catalyst and a copper(I) co-catalyst. These alkynyl derivatives can serve as intermediates for further transformations or as integral parts of the final molecular structure.

Similarly, the Heck coupling can be utilized to introduce alkenyl substituents at the 7-position, offering another avenue for structural diversification.

The following interactive table summarizes the types of coupling reactions applicable to the bromo position and the resulting derivatives.

| Coupling Reaction | Reactant | Catalyst System (Typical) | Product Type |

| Suzuki-Miyaura | Aryl/heteroaryl boronic acid | Pd(dppf)Cl2, Na2CO3 | 7-Aryl/heteroaryl-3-oxoisoindoline-4-carbonitrile |

| Buchwald-Hartwig | Amine | Pd catalyst, phosphine (B1218219) ligand, base | 7-Amino-3-oxoisoindoline-4-carbonitrile derivatives |

| Sonogashira | Terminal alkyne | Pd catalyst, Cu(I) co-catalyst, base | 7-Alkynyl-3-oxoisoindoline-4-carbonitrile |

| Heck | Alkene | Pd catalyst, base | 7-Alkenyl-3-oxoisoindoline-4-carbonitrile |

Transformations Initiated by the Carbonitrile Group

The carbonitrile group at the 4-position is another key functional handle for derivatization. It can undergo a variety of transformations to introduce different functional groups, which are often essential for the biological activity of the target molecules.

A common transformation is the hydrolysis of the nitrile to a carboxylic acid. This can be achieved under acidic or basic conditions and is a crucial step in the synthesis of many PARP inhibitors where a carboxamide group is a key feature for binding to the enzyme's active site. The resulting carboxylic acid can then be coupled with a diverse range of amines to form the corresponding amides.

The reduction of the carbonitrile to a primary amine provides another route for derivatization. This transformation can be accomplished using various reducing agents, such as lithium aluminum hydride or catalytic hydrogenation. The resulting aminomethyl group can be further functionalized, for example, by acylation or alkylation.

Furthermore, the carbonitrile group can participate in cycloaddition reactions to form various heterocyclic rings. For instance, reaction with azides can lead to the formation of tetrazoles, which are often used as bioisosteres for carboxylic acids in medicinal chemistry.

Construction of Fused Ring Systems from the Isoindoline Core

The isoindolinone scaffold of this compound can serve as a foundation for the construction of more complex, fused ring systems. These polycyclic structures are of significant interest in drug discovery due to their rigid conformations and potential for novel biological activities.

One approach to building fused systems involves intramolecular reactions between substituents introduced at the bromo and carbonitrile positions. For example, a substituent introduced at the 7-position via a coupling reaction could contain a functional group that can react with the carbonitrile or a derivative thereof at the 4-position, leading to the formation of a new ring.

In the context of PARP inhibitors, the isoindolinone core itself is often part of a larger, tricyclic or tetracyclic system. While the specific annulation strategies starting directly from this compound are proprietary and often found within patent literature, the general principles of heterocyclic synthesis can be applied. For instance, functionalization of the lactam nitrogen followed by intramolecular cyclization onto the aromatic ring is a common strategy for building fused systems.

Stereochemical Control in the Synthesis of Derivatives

As many biological targets are chiral, the stereochemical control in the synthesis of derivatives of this compound is of paramount importance. The introduction of stereocenters can be achieved through various asymmetric synthetic methodologies.

Diastereoselective and Enantioselective Approaches

When introducing new stereocenters into derivatives of this compound, controlling the relative and absolute stereochemistry is crucial. Diastereoselective reactions can be employed when a chiral center already exists in the molecule or is introduced in a preceding step. For instance, the reduction of a ketone or an imine in a side chain attached to the isoindolinone core can be influenced by the existing chirality in the molecule, leading to the preferential formation of one diastereomer.

Enantioselective methods are used to introduce a new stereocenter in a controlled manner, leading to an excess of one enantiomer. This is often achieved using chiral catalysts or reagents. For example, an enantioselective alkylation or arylation at a prochiral center in a derivative of this compound could be accomplished using a chiral phase-transfer catalyst or a chiral metal complex.

Chiral Auxiliary and Organocatalysis in Isoindolinone Derivatization

The use of chiral auxiliaries is a well-established strategy for asymmetric synthesis. A chiral auxiliary is a chiral molecule that is temporarily attached to the substrate, directs the stereochemical outcome of a reaction, and is subsequently removed. For the derivatization of this compound, a chiral auxiliary could be attached, for example, to the lactam nitrogen. Subsequent reactions, such as an alkylation or an aldol (B89426) reaction on a side chain, would proceed with high diastereoselectivity controlled by the chiral auxiliary.

Organocatalysis has emerged as a powerful tool for enantioselective synthesis, avoiding the use of metal catalysts. Chiral organic molecules, such as proline or its derivatives, can catalyze a variety of reactions, including aldol, Mannich, and Michael reactions. In the context of this compound derivatives, an organocatalyst could be used to control the stereoselective addition of a nucleophile to an electrophilic center, thereby creating a new stereocenter with high enantiomeric excess.

While specific applications of these stereochemical control methods directly on this compound are not widely reported in the academic literature, these are standard and powerful strategies in medicinal chemistry for the synthesis of enantiomerically pure drug candidates.

Synthesis of Polycyclic and Spirocyclic Architectures Incorporating the Isoindolinone Motif

The construction of polycyclic and spirocyclic frameworks from this compound precursors involves the strategic formation of new rings fused or spiro-annulated to the isoindolinone core. This can be achieved through a variety of synthetic methodologies, primarily categorized as annulation reactions and intramolecular cyclization strategies.

Annulation reactions, which involve the formation of a new ring onto an existing one, are a powerful tool for the synthesis of fused polycyclic systems. In the context of this compound, the aromatic ring and the lactam portion of the molecule can both participate in such transformations. While direct examples involving this specific substrate are not extensively documented, analogous transformations with related heterocyclic systems provide a strong basis for potential applications.

One common approach is the use of cycloaddition reactions, such as [4+2] and [3+2] annulations, to construct six- and five-membered rings, respectively. For instance, a hypothetical derivatization of the 7-bromo substituent via a Suzuki or Stille coupling could introduce a diene functionality. This diene-functionalized isoindolinone could then undergo a Diels-Alder reaction with a suitable dienophile to yield a complex polycyclic architecture.

Another potential strategy involves transition metal-catalyzed C-H activation and annulation. The aromatic C-H bonds of the isoindolinone ring can be activated by a transition metal catalyst, such as rhodium or palladium, and subsequently react with an alkyne or alkene to form a new fused ring. The bromo and cyano groups on the starting material would likely influence the regioselectivity of such C-H activation/annulation reactions.

A plausible reaction scheme could involve the palladium-catalyzed annulation of a 7-alkenyl-3-oxoisoindoline-4-carbonitrile derivative, formed via a Heck or Suzuki coupling from the parent bromo compound. This intramolecular Heck-type reaction would lead to the formation of a new fused ring system.

Table 1: Hypothetical Annulation Reactions of this compound Derivatives

| Precursor | Reaction Type | Reagents and Conditions | Product |

| 7-(Buta-1,3-dien-1-yl)-3-oxoisoindoline-4-carbonitrile | [4+2] Cycloaddition | Maleic anhydride (B1165640), Toluene, Reflux | Fused polycyclic isoindolinone |

| This compound | Rh(III)-catalyzed C-H annulation | Diphenylacetylene, [Cp*RhCl2]2, AgSbF6, DCE, 80 °C | Fused polycyclic isoindolinone |

| 7-Vinyl-3-oxoisoindoline-4-carbonitrile | Intramolecular Heck Reaction | Pd(OAc)2, PPh3, Et3N, DMF, 100 °C | Tetracyclic isoindolinone derivative |

Intramolecular cyclization is a highly effective method for the synthesis of both fused and spirocyclic systems. This approach relies on the presence of two reactive functional groups within the same molecule that can react with each other to form a new ring. The 7-bromo and 4-cyano groups of the title compound can be elaborated into a variety of side chains capable of undergoing intramolecular cyclization.

For the synthesis of fused polycyclic architectures, a common strategy is the Pictet-Spengler reaction. nih.gov This reaction involves the cyclization of a β-arylethylamine with an aldehyde or ketone. A derivative of this compound, where the bromo group has been converted to an aminoethyl side chain, could potentially undergo an intramolecular Pictet-Spengler reaction if the nitrile group is hydrolyzed to a carboxylic acid and then reduced to an aldehyde.

Palladium-catalyzed intramolecular C-H amidation is another powerful technique for constructing fused nitrogen-containing heterocycles. researchgate.net A precursor bearing an appropriate N-mesylbenzylamino side chain, introduced at the 7-position, could undergo palladium-catalyzed cyclization to yield a polycyclic isoindolinone.

The synthesis of spirocyclic isoindolinones often involves the generation of a reactive intermediate at the C3 position of the isoindolinone ring, which then undergoes cyclization with a tethered reactive partner. For example, the bromo group at the 7-position could be used as a handle to introduce a side chain containing a nucleophile or an electrophile. Subsequent reaction with a functional group introduced at the N-position of the isoindolinone lactam could lead to the formation of a spirocycle.

An alternative approach to spirocycles involves an intramolecular nucleophilic substitution. For instance, a side chain containing a nucleophile could be introduced at the N-position of the isoindolinone. This nucleophile could then displace a leaving group on a side chain attached to the 7-position, which was originally the bromo substituent.

Table 2: Hypothetical Intramolecular Cyclization Reactions of this compound Derivatives

| Precursor | Cyclization Strategy | Reagents and Conditions | Product |

| 7-(2-Aminoethyl)-3-oxoisoindoline-4-carbaldehyde | Pictet-Spengler Reaction | TFA, CH2Cl2, rt | Fused tetracyclic isoindolinone |

| 7-((2-Aminophenyl)methyl)-3-oxoisoindoline-4-carbonitrile | Palladium-catalyzed C-H amidation | Pd(OAc)2, PPh3, K2CO3, Toluene, 110 °C | Fused polycyclic isoindolinone |

| N-(3-Hydroxypropyl)-7-(2-oxoethyl)-3-oxoisoindoline-4-carbonitrile | Intramolecular Aldol Condensation | NaOH, EtOH, rt | Spirocyclic isoindolinone |

Computational Chemistry Studies on 7 Bromo 3 Oxoisoindoline 4 Carbonitrile and Its Reactions

Quantum Mechanical Analysis of Reactivity and Selectivity

A quantum mechanical analysis would provide profound insights into the electronic structure and reactivity of 7-Bromo-3-oxoisoindoline-4-carbonitrile.

DFT Calculations for Reaction Mechanism Elucidation

Density Functional Theory (DFT) is a powerful tool for elucidating reaction mechanisms. For this compound, DFT calculations would be instrumental in mapping out the potential energy surfaces of its reactions. This would involve identifying the structures of reactants, intermediates, transition states, and products. Without published studies, specific reaction mechanisms involving this compound remain speculative from a computational standpoint.

Transition State Characterization and Energy Barrier Calculations

The characterization of transition states and the calculation of their associated energy barriers are crucial for understanding reaction kinetics. This information helps in predicting the feasibility and rate of a chemical transformation. The absence of such computational data for this compound means that the energetic profiles of its potential reactions have not been quantified in the scientific literature.

Prediction of Regioselectivity and Stereoselectivity

Many organic reactions can yield multiple products. Computational models, particularly DFT, are adept at predicting the regioselectivity and stereoselectivity of reactions by comparing the energy barriers of different reaction pathways. For this compound, such predictive studies, which are vital for synthetic applications, have not been reported.

Molecular Dynamics Simulations of Complex Reaction Systems

Molecular dynamics (MD) simulations offer a way to study the dynamic behavior of molecules over time, including the influence of their environment.

Solvent Effects on Reaction Pathways

The choice of solvent can significantly impact reaction outcomes. MD simulations can model the explicit interactions between solute and solvent molecules, providing a detailed picture of how the solvent influences reaction pathways and energetics. For this compound, there is no available research detailing how different solvents might affect its reactivity or the stability of its transition states.

Catalyst-Substrate Binding and Orientation

In catalyzed reactions, understanding the binding and orientation of the substrate with the catalyst is key to explaining the reaction's efficiency and selectivity. MD simulations can be employed to explore these interactions. As no catalyzed reactions involving this compound have been computationally studied and published, this aspect of its chemistry remains unexplored from a theoretical perspective.

Electronic Structure and Aromaticity Assessment of the Isoindolinone System

The isoindolinone core, a bicyclic system consisting of a fused benzene (B151609) and a γ-lactam ring, is a critical pharmacophore found in numerous biologically active compounds. Its electronic structure is characterized by a π-conjugated system that extends over both rings. Computational methods, particularly those based on density functional theory (DFT), are instrumental in elucidating the intricate details of this structure.

Frontier Molecular Orbital (FMO) Analysis

Frontier Molecular Orbital (FMO) theory is a cornerstone of chemical reactivity theory, positing that reactions are primarily governed by the interaction between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of the reacting species. The energy and spatial distribution of these orbitals in this compound are crucial for understanding its reactivity profile.

The HOMO represents the molecule's ability to donate electrons, and its energy level is correlated with the ionization potential. In substituted isoindolinones, the HOMO is typically distributed across the fused benzene ring, with significant contributions from the nitrogen atom's lone pair. The LUMO, conversely, indicates the molecule's capacity to accept electrons, and its energy is related to the electron affinity. The presence of the carbonyl group and the nitrile group, both strong π-acceptors, is expected to lower the energy of the LUMO and localize its density primarily on the isoindolinone core, particularly around these electron-withdrawing functionalities.

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a key indicator of molecular stability and reactivity. A smaller gap suggests higher reactivity, as less energy is required to excite an electron from the HOMO to the LUMO. For this compound, the electron-withdrawing nature of the bromo and cyano substituents is anticipated to lower the energies of both the HOMO and LUMO, with a pronounced effect on the LUMO, likely resulting in a relatively small HOMO-LUMO gap, indicative of a reactive molecule.

Table 1: Predicted Frontier Molecular Orbital Properties of this compound

| Parameter | Predicted Value/Characteristic | Implication for Reactivity |

| HOMO Energy | Moderately low | Reduced nucleophilicity compared to unsubstituted isoindolinone |

| LUMO Energy | Very low | High electrophilicity and susceptibility to nucleophilic attack |

| HOMO-LUMO Gap | Small | High chemical reactivity and lower kinetic stability |

| HOMO Distribution | Primarily on the benzene ring and nitrogen atom | Site of potential electrophilic attack |

| LUMO Distribution | Concentrated on the carbonyl and nitrile groups | Site of potential nucleophilic attack |

Charge Distribution and Reactivity Hotspots

The distribution of electron density within this compound dictates its electrostatic potential and, consequently, the sites most susceptible to electrophilic or nucleophilic attack. Computational methods such as Natural Bond Orbital (NBO) analysis and Molecular Electrostatic Potential (MEP) mapping are used to visualize and quantify this charge distribution.

In the isoindolinone system, the oxygen atom of the carbonyl group is inherently a site of high negative charge, making it a prime target for electrophiles and a hydrogen bond acceptor. The carbonyl carbon, conversely, carries a partial positive charge and is thus an electrophilic center, susceptible to attack by nucleophiles. The introduction of a nitrile group at the 4-position further enhances the electrophilic character of the aromatic ring. The nitrogen atom of the nitrile group will also possess a partial negative charge.

The bromine atom at the 7-position acts as an electron-withdrawing group through induction but can also participate in halogen bonding. The MEP map of this compound is predicted to show distinct regions of negative potential (in red) around the carbonyl oxygen and nitrile nitrogen, and regions of positive potential (in blue) around the carbonyl carbon and the hydrogen atom attached to the lactam nitrogen. These "hotspots" are the most likely points of interaction with other molecules.

Table 2: Predicted Reactivity Hotspots in this compound

| Molecular Region | Predicted Charge | Type of Reactivity |

| Carbonyl Oxygen | Partial Negative | Nucleophilic / Hydrogen Bond Acceptor |

| Carbonyl Carbon | Partial Positive | Electrophilic / Site for Nucleophilic Attack |

| Nitrile Nitrogen | Partial Negative | Nucleophilic / Hydrogen Bond Acceptor |

| Lactam Nitrogen | Partial Negative (lone pair) | Nucleophilic |

| Aromatic Ring Carbons | Varied (influenced by substituents) | Susceptible to both nucleophilic and electrophilic aromatic substitution |

Applications of 7 Bromo 3 Oxoisoindoline 4 Carbonitrile As a Research Tool in Organic Synthesis

Strategic Building Block for Advanced Organic Materials

While direct, large-scale applications of 7-bromo-3-oxoisoindoline-4-carbonitrile in materials science are still under exploration, its structural motifs suggest significant potential as a key building block for novel organic materials.

The bifunctional nature of this compound, specifically the presence of the bromo group, allows it to be considered as a monomer for polymerization reactions. Transition metal-catalyzed cross-coupling reactions, such as Suzuki, Stille, or Sonogashira couplings, could be employed to form carbon-carbon bonds, leading to the formation of novel polymer backbones. The isoindolinone and nitrile functionalities would be incorporated as pendant groups, imparting specific properties such as thermal stability, solubility, and potential for post-polymerization modification.

Table 1: Potential Polymerization Reactions Involving this compound

| Coupling Reaction | Reactant Partner | Potential Polymer Backbone Linkage |

| Suzuki Coupling | Aryl or vinyl boronic acids/esters | Biaryl or aryl-vinyl |

| Stille Coupling | Organostannanes | Biaryl or aryl-alkenyl |

| Sonogashira Coupling | Terminal alkynes | Aryl-alkynyl |

| Buchwald-Hartwig Amination | Amines, amides | Aryl-amine, aryl-amide |

This table outlines theoretical applications based on the known reactivity of the functional groups present in the molecule.

The isoindolinone core is structurally related to phthalimide, a moiety found in some organic light-emitting diode (OLED) materials and fluorescent dyes. The combination of the electron-withdrawing nitrile group and the electron-rich lactam within the isoindolinone scaffold creates a potential donor-π-acceptor (D-π-A) system. The bromine atom provides a convenient handle to further functionalize the molecule through cross-coupling reactions, allowing for the fine-tuning of its electronic and photophysical properties. By strategically adding different aromatic or heteroaromatic groups at the 7-position, researchers could potentially modulate the absorption and emission wavelengths, making this scaffold a candidate for the development of new color-tunable luminescent materials.

Intermediate in the Synthesis of Complex Natural Products and Analogues

The isoindolinone skeleton is a recurring motif in a variety of natural products, particularly alkaloids. beilstein-journals.org While the direct use of this compound in the total synthesis of a specific natural product is not yet widely documented, its structure makes it an attractive starting material for the synthesis of analogues and complex molecular scaffolds.

Many isoquinoline (B145761) and indole (B1671886) alkaloids feature complex, fused-ring systems. nih.gov The isoindolinone core of this compound can serve as a foundational piece for constructing more elaborate alkaloid-like structures. The bromine atom allows for annulation reactions, where additional rings can be fused onto the existing framework. The nitrile group can be transformed into other functional groups, such as amines or carboxylic acids, which can then be used to build out other parts of a target molecule.

The development of novel therapeutic agents often relies on the synthesis of new molecular scaffolds that can interact with biological targets. The rigid structure of the isoindolinone core, combined with the ability to introduce diverse substituents at the 4- and 7-positions, makes this compound a valuable starting point for creating libraries of compounds for biological screening. For example, the bromo group can be replaced with various aryl or alkyl groups via cross-coupling, while the nitrile can be converted to an amidine or other nitrogen-containing heterocycles, leading to a wide array of structurally diverse molecules.

Probes for Chemical Biology and Mechanistic Studies

One of the most well-documented applications of this compound is its use as a chemical probe in the study of epigenetics. nih.gov Specifically, it has been identified as a potent and selective inhibitor of the BET (Bromo and Extra C-Terminal) family of bromodomains. nih.gov

Bromodomains are protein modules that recognize acetylated lysine (B10760008) residues on histone proteins, playing a crucial role in the regulation of gene transcription. nih.gov The BET family of bromodomains has been implicated in a number of diseases, including cancer and inflammation, making them attractive targets for drug discovery. nih.gov

In this context, this compound, also referred to in some literature as compound '17' or 'PFI-1', serves as a valuable tool for researchers. nih.gov It provides a structurally distinct alternative to other known BET inhibitors, offering a complementary approach to studying the function of these proteins. nih.gov Its cell-permeable nature allows for its use in cell-based assays to probe the downstream effects of BET bromodomain inhibition. nih.gov

Table 2: Properties of this compound as a Chemical Probe

| Property | Value/Description | Reference |

| Molecular Weight | 237.05 g/mol | |

| Target | BET family of bromodomains | nih.gov |

| Activity | Potent and selective inhibition | nih.gov |

| Utility | Probe for studying BET family function in cancer and inflammation | nih.gov |

This table summarizes the key characteristics of the compound in its role as a chemical probe.

Development of Fluorescent Chemical Probes

There is no available scientific literature or research data that describes the use of This compound in the development of fluorescent chemical probes.

Affinity-Based Labelling Reagents

There is no available scientific literature or research data that describes the use of This compound in the development of affinity-based labeling reagents.

Q & A

Q. What are the standard synthetic routes for preparing 7-bromo-3-oxoisoindoline-4-carbonitrile?

The synthesis typically involves bromination of a precursor such as 3-oxoisoindoline-4-carbonitrile. Brominating agents like N-bromosuccinimide (NBS) or molecular bromine in solvents such as acetic acid or dichloromethane are employed under controlled temperatures (0–25°C). Optimization of reaction time and stoichiometry is critical to minimize side products like dibrominated derivatives .

Q. Which analytical techniques are most effective for characterizing 7-bromo-3-oxisoindoline-4-carbonitrile?

Key methods include:

- NMR Spectroscopy : H and C NMR to confirm bromine substitution and carbonyl/carbonitrile functionalities.

- X-ray Crystallography : To resolve crystal packing and stereochemical details (e.g., torsion angles, bond lengths) .

- Mass Spectrometry : High-resolution MS (HRMS) for molecular weight validation.

- IR Spectroscopy : Detection of C=O (1650–1750 cm) and C≡N (2200–2250 cm) stretches .

Advanced Research Questions

Q. How does bromine substitution influence the electronic properties and regioselectivity in isoindoline derivatives?

Bromine, as an electron-withdrawing group, enhances electrophilic reactivity at the 7-position due to resonance and inductive effects. Computational studies (DFT) can predict charge distribution, while experimental validation involves competitive bromination of substituted isoindolines to assess regioselectivity .

Q. What biological applications are plausible for this compound based on structural analogs?

Structural analogs (e.g., chromene-3-carbonitriles) exhibit fluorescent probe properties for nucleolar staining in live cells . Hypothetically, the bromine atom in this compound could enhance binding to cellular targets (e.g., DNA/RNA), enabling applications in bioimaging or as a pharmacophore in anti-inflammatory agents .

Q. How can reaction conditions be optimized to maximize yield in large-scale synthesis?

- Solvent Selection : Polar aprotic solvents (e.g., DMF) improve bromine solubility.

- Catalysis : Lewis acids like FeCl accelerate bromination.

- Temperature Gradients : Stepwise heating (e.g., 0°C → RT) minimizes decomposition.

- Purification : Column chromatography with silica gel or reverse-phase HPLC for high-purity isolation .

Q. How to resolve contradictions in reported synthetic yields for similar brominated carbonitriles?

Discrepancies often arise from impurities in starting materials or variations in workup protocols. Systematic replication studies with standardized reagents (e.g., ≥99% purity) and kinetic monitoring (e.g., in situ IR) are recommended. Cross-referencing with X-ray data ensures structural fidelity .

Q. What mechanistic insights exist for the bromination of isoindoline derivatives?

Bromination proceeds via electrophilic aromatic substitution (EAS), where bromine acts as an electrophile. The 7-position is favored due to electron-deficient aromatic rings stabilized by the oxo and carbonitrile groups. Isotopic labeling (e.g., Br) and Hammett plots can elucidate substituent effects .

Q. How can computational modeling predict the reactivity of this compound?

Density Functional Theory (DFT) calculates frontier molecular orbitals (HOMO/LUMO) to predict sites for nucleophilic/electrophilic attacks. Molecular docking simulations assess binding affinity with biological targets (e.g., enzymes), guiding drug design .

Q. What safety protocols are recommended for handling this compound?

- Toxicity : Limited data; assume acute toxicity (LD studies in rodents pending).

- Environmental Impact : Avoid aqueous discharge; incinerate with halogen scrubbers.

- PPE : Nitrile gloves, fume hoods, and respirators for particulate control .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.